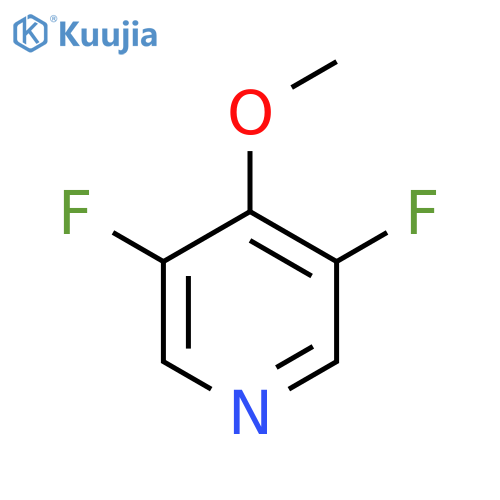Cas no 1186195-24-3 (3,5-Difluoro-4-methoxypyridine)
3,5-ジフルオロ-4-メトキシピリジンは、有機合成中間体として重要な化合物です。フッ素原子とメトキシ基を有するピリジン骨格を持ち、医薬品や農薬の開発において高価値な構造ユニットとして利用されます。特に、フッ素の導入により分子の脂溶性や代謝安定性が向上し、生物活性の最適化に寄与します。本製品は高純度で供給され、厳格な品質管理によりバッチ間の再現性が保証されています。求電子置換反応やカップリング反応など、多様な官能基変換に適した反応性を示すため、創薬研究における効率的な分子設計を可能にします。

1186195-24-3 structure
商品名:3,5-Difluoro-4-methoxypyridine
3,5-Difluoro-4-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-Difluoro-4-methoxypyridine
- DTXSID00672327
- SCHEMBL24952758
- 1186195-24-3
- AKOS005256346
- AMY12489
- MFCD12024852
- CS-0365827
- 4-Methoxy-3,5-difluoropyridine
- DB-293908
-
- MDL: MFCD12024852
- インチ: InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
- InChIKey: RMXCBWORXFRDFM-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=NC=C1F)F
計算された属性
- せいみつぶんしりょう: 145.03392011g/mol
- どういたいしつりょう: 145.03392011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3,5-Difluoro-4-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054925-25g |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 98% | 25g |
9428.0CNY | 2021-07-05 | |
| Alichem | A023025327-1g |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 97% | 1g |
$1646.40 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054925-1g |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 98% | 1g |
1283.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054925-5g |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 98% | 5g |
3493.0CNY | 2021-07-05 | |
| TRC | D449433-10mg |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D449433-100mg |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Matrix Scientific | 054925-1g |
3,5-Difluoro-4-methoxypyridine, 98% |
1186195-24-3 | 98% | 1g |
$79.00 | 2021-06-27 | |
| Chemenu | CM173540-10g |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 95% | 10g |
$309 | 2021-08-05 | |
| Alichem | A023025327-500mg |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 97% | 500mg |
$1009.40 | 2023-09-04 | |
| Alichem | A023025327-250mg |
3,5-Difluoro-4-methoxypyridine |
1186195-24-3 | 97% | 250mg |
$659.60 | 2023-09-04 |
3,5-Difluoro-4-methoxypyridine 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
1186195-24-3 (3,5-Difluoro-4-methoxypyridine) 関連製品
- 1060805-03-9(3-Fluoro-4-methoxypyridine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
